molecular formula C12H15NS B2724410 1-Phenylcyclopentane-1-carbothioamide CAS No. 1341397-73-6

1-Phenylcyclopentane-1-carbothioamide

Cat. No.: B2724410
CAS No.: 1341397-73-6
M. Wt: 205.32
InChI Key: ZJLSUXYHTBCOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylcyclopentane-1-carbothioamide is an organic compound with the molecular formula C12H15NS . It has a molecular weight of 205.32 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 205.32 . For more detailed physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Antidepressant Activity

A study on the synthesis and evaluation of antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed that derivatives of this class showed promising antidepressant effects. Specifically, certain compounds significantly reduced immobility time in both forced swimming and tail suspension tests without affecting baseline locomotion, suggesting their potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Corrosion Inhibition

Research on the corrosion inhibition of mild steel in acid medium demonstrated that newly synthesized pyrazole carbothioamide heterocycles, including variants of 1-Phenylcyclopentane-1-carbothioamide, effectively prevented corrosion. These compounds strongly adsorbed on the metal surface, suggesting their utility in industrial applications to protect against acid-mediated corrosion (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).

Modification of Physicochemical Properties

The introduction of bicycloalkyl groups, related to the structural motifs of this compound, into drug candidates has been shown to improve their physicochemical properties. Specifically, replacing an aromatic ring with a bicyclo[1.1.1]pentane group can significantly enhance aqueous solubility and reduce nonspecific binding, offering advantages in the development of imaging agents and drug molecules (Auberson et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) and its evaluation for antimicrobial, antioxidant, and brine shrimp lethality bioassay demonstrated that the compound exhibited significant brine shrimp lethality, indicating its potential for further investigation in pharmacological studies, although it showed no antimicrobial activity against the tested strains (Hossain, Abedin, & Bachar, 2012).

Antimicrobial Evaluation

Another study synthesized novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and evaluated their antibacterial activities. Some of these compounds showed promising antibacterial properties, highlighting their potential for further development as antimicrobial agents (Pitucha et al., 2010).

Safety and Hazards

The safety information available indicates that 1-Phenylcyclopentane-1-carbothioamide may pose some hazards, and appropriate precautions should be taken when handling it . For detailed safety and hazard information, it is recommended to refer to its MSDS .

Properties

IUPAC Name

1-phenylcyclopentane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLSUXYHTBCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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